molecular formula C8H8N4 B13150420 2-Methylpyrido[4,3-d]pyrimidin-4-amine

2-Methylpyrido[4,3-d]pyrimidin-4-amine

Katalognummer: B13150420
Molekulargewicht: 160.18 g/mol
InChI-Schlüssel: DABVVFIYORKMRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylpyrido[4,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a methyl group at the 2-position and an amine group at the 4-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpyrido[4,3-d]pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with formamide under acidic conditions, followed by cyclization to form the pyridopyrimidine core. Another approach is the reaction of 2-aminopyridine with cyanoacetic acid derivatives, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylpyrido[4,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Methylpyrido[4,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Methylpyrido[4,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. By inhibiting DHFR, the compound can exert antiproliferative effects, making it a potential candidate for cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrido[2,3-d]pyrimidine: Another member of the pyridopyrimidine family with similar biological activities.

    Pyrido[3,4-d]pyrimidine: Known for its potential therapeutic applications in various diseases.

    Pyrido[3,2-d]pyrimidine: Studied for its diverse pharmacological properties

Uniqueness

2-Methylpyrido[4,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position and the amine group at the 4-position allows for unique interactions with molecular targets, making it a valuable compound for scientific research and therapeutic development .

Eigenschaften

Molekularformel

C8H8N4

Molekulargewicht

160.18 g/mol

IUPAC-Name

2-methylpyrido[4,3-d]pyrimidin-4-amine

InChI

InChI=1S/C8H8N4/c1-5-11-7-2-3-10-4-6(7)8(9)12-5/h2-4H,1H3,(H2,9,11,12)

InChI-Schlüssel

DABVVFIYORKMRY-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C=NC=C2)C(=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.